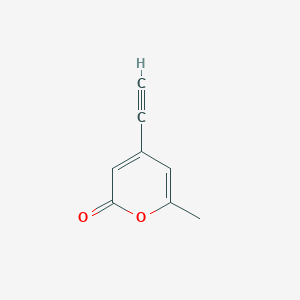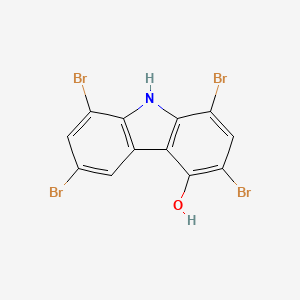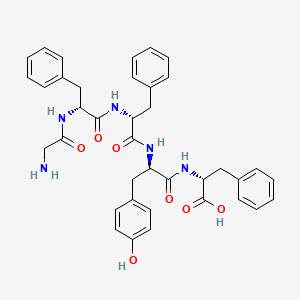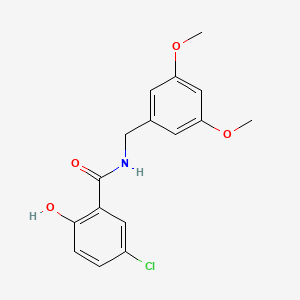
2H-Pyran-2-one, 4-ethynyl-6-methyl-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Pyran-2-one, 4-ethynyl-6-methyl-(9CI) is a heterocyclic organic compound with the molecular formula C8H6O2 It is a derivative of 2H-pyran-2-one, featuring an ethynyl group at the 4-position and a methyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-2-one, 4-ethynyl-6-methyl-(9CI) typically involves the following steps:
Starting Material: The synthesis begins with 2H-pyran-2-one as the core structure.
Ethynylation: An ethynyl group is introduced at the 4-position of the pyran ring. This can be achieved through a Sonogashira coupling reaction, where an ethynyl halide reacts with the 4-position of the pyran ring in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production of 2H-Pyran-2-one, 4-ethynyl-6-methyl-(9CI) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2H-Pyran-2-one, 4-ethynyl-6-methyl-(9CI) undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The pyran ring can be reduced to form tetrahydropyran derivatives.
Substitution: The ethynyl and methyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of tetrahydropyran derivatives.
Substitution: Formation of various substituted pyran derivatives.
Scientific Research Applications
2H-Pyran-2-one, 4-ethynyl-6-methyl-(9CI) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2H-Pyran-2-one, 4-ethynyl-6-methyl-(9CI) involves its interaction with various molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the pyran ring can engage in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2H-Pyran-2-one: The parent compound without the ethynyl and methyl groups.
4-Methoxy-6-methyl-2H-pyran-2-one: A similar compound with a methoxy group instead of an ethynyl group.
2H-Pyran-2-one, 4-methoxy-6-styryl-: A derivative with a styryl group at the 6-position.
Uniqueness
2H-Pyran-2-one, 4-ethynyl-6-methyl-(9CI) is unique due to the presence of both ethynyl and methyl groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds. The ethynyl group, in particular, allows for unique interactions and reactions that are not possible with other substituents.
Properties
CAS No. |
502624-27-3 |
|---|---|
Molecular Formula |
C8H6O2 |
Molecular Weight |
134.13 g/mol |
IUPAC Name |
4-ethynyl-6-methylpyran-2-one |
InChI |
InChI=1S/C8H6O2/c1-3-7-4-6(2)10-8(9)5-7/h1,4-5H,2H3 |
InChI Key |
YOYXVALSFJOPNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=O)O1)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzoic acid, 3-[[[(2'-methyl[1,1'-biphenyl]-4-yl)oxy]acetyl]amino]-](/img/structure/B12588914.png)



![6-Chloro-3-(6-methoxypyridin-2-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12588942.png)


![2-[(4-Hydroxy-2,2,6,6-tetramethylpiperidin-1-yl)oxy]-2-phenylethyl benzoate](/img/structure/B12588956.png)
![Acetamide,N-cyclopropyl-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12588968.png)
![1-[(2,3-Dimethylbutan-2-yl)(dimethyl)silyl]ethan-1-one](/img/structure/B12588976.png)
![Urea, N-(7-hydroxy-1-naphthalenyl)-N'-[3-(4-morpholinyl)propyl]-](/img/structure/B12588982.png)

![3-[(3-Hydroxynaphthalen-2-yl)amino]-3-oxopropanoic acid](/img/structure/B12588992.png)

